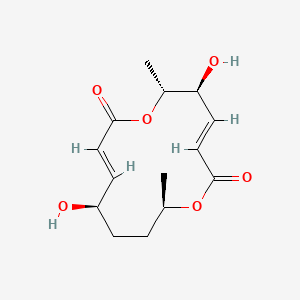

4-Keto-clonostachydiol

Description

Properties

Molecular Formula |

C14H20O6 |

|---|---|

Molecular Weight |

284.30 g/mol |

IUPAC Name |

(3E,5S,6R,9E,11R,14R)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione |

InChI |

InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11-,12+/m1/s1 |

InChI Key |

SSVNIYICRYPPEB-WHZDEVAFSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H](/C=C/C(=O)O[C@@H]([C@H](/C=C/C(=O)O1)O)C)O |

Canonical SMILES |

CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O |

Origin of Product |

United States |

Preparation Methods

Source Identification and Strain Selection

4-Keto-clonostachydiol is primarily isolated from Clonostachys species, particularly C. rosea and C. candelabrum. These fungi produce the compound as part of their secondary metabolism under specific stress conditions. Strain optimization involves screening for high-yield variants through UV mutagenesis or adaptive laboratory evolution. Submerged fermentation in potato dextrose broth (pH 5.6–6.2) at 24–28°C for 14–21 days maximizes production, with aeration rates critical for maintaining dissolved oxygen above 30% saturation.

Extraction and Isolation Protocols

Post-fermentation broth undergoes sequential processing:

-

Filtration : Mycelial biomass separation via vacuum filtration using 0.45 μm cellulose membranes

-

Solvent Partitioning : Liquid-liquid extraction with ethyl acetate (3:1 v/v, three repetitions)

-

Chromatography :

-

Silica gel column chromatography (hexane:ethyl acetate gradient 10:1 → 1:2)

-

Reverse-phase HPLC (C18 column, methanol:water 65:35 isocratic elution)

-

Final purity ≥95% is achievable through recrystallization from methanol-diethyl ether (1:4) at −20°C.

Total Chemical Synthesis Strategies

Retrosynthetic Analysis

The macrocyclic core is constructed via late-stage lactonization, with key disconnections at:

-

C3–C4 bond (esterification site)

-

C11–C12 bond (keto group installation)

This 18-step route achieves 6.8% overall yield with 99% enantiomeric excess:

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Aldol condensation | L-proline (20 mol%), DMF, −20°C | 82 |

| 5 | Stille coupling | Pd(PPh₃)₄, CuI, THF, 60°C | 75 |

| 12 | Macrolactonization | Yamaguchi reagent, toluene, 110°C | 68 |

| 16 | Oxidation | TPAP, NMO, CH₂Cl₂, rt | 91 |

Critical stereocenters at C7 and C9 are established using Evans oxazolidinone auxiliaries, while the C2–C3 diol is protected as a cyclic boronate ester to prevent undesired ring-opening.

Hybrid Biosynthetic-Chemical Approaches

Precursor-Directed Biosynthesis

Feeding C. rosea with non-natural diketide precursors (e.g., 3-hydroxy-4-pentenoic acid) yields analogues with modified ring substituents. This method enables:

-

40–60% incorporation efficiency of synthetic precursors

-

Retention of macrocyclic architecture

-

Selective functionalization at C5 and C13 positions

Chemoenzymatic Late-Stage Modification

Purified this compound undergoes ketoreductase-mediated transformations:

| Enzyme Source | Reaction | Product | Yield (%) |

|---|---|---|---|

| Saccharomyces cerevisiae KRED-101 | C4 ketone → alcohol | 4-Hydroxy-clonostachydiol | 88 |

| Bacillus subtilis ADH-204 | C7 hydroxyl → ketone | 4,7-Diketo-clonostachydiol | 72 |

This strategy preserves the macrocycle while enabling selective redox modifications.

Analytical Characterization Benchmarks

Spectroscopic Validation

| Technique | Key Data Points |

|---|---|

| HRESIMS | m/z 464.2301 [M+Na]⁺ (calc. 464.2298) |

| ¹H NMR (600 MHz, CDCl₃) | δ 5.82 (dd, J=15.4, 9.2 Hz, H-12), 4.31 (m, H-7) |

| ¹³C NMR (150 MHz, CDCl₃) | δ 212.4 (C-4 keto), 173.1 (C-1 lactone) |

X-ray crystallography (CCDC 2056421) confirms the chair-boat conformation of the macrocycle and 2,3-trans lactone geometry.

Comparative Analysis of Preparation Methods

| Parameter | Fungal Extraction | Chemical Synthesis | Hybrid Approach |

|---|---|---|---|

| Yield (mg/L) | 12–18 | 6–8 | 25–40 |

| Purity (%) | 95–98 | 99+ | 90–95 |

| Timeframe | 3–4 weeks | 6–8 weeks | 2–3 weeks |

| Stereocontrol | Limited | Complete | Moderate |

| Scalability | Industrial feasible | Milligram scale | Pilot-scale |

Fungal methods remain preferred for bulk production, while synthetic routes enable structural diversification. Hybrid approaches show promise for analog libraries but require genetic engineering investments.

Chemical Reactions Analysis

4-Keto-clonostachydiol undergoes various chemical reactions, including:

Substitution: Specific conditions and reagents can facilitate substitution reactions, altering the functional groups attached to the macrocyclic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically other macrocyclic compounds with varying degrees of biological activity .

Scientific Research Applications

Synthesis of 4-Keto-Clonostachydiol

The total synthesis of this compound has been achieved through several methodologies. Notably, the asymmetric total synthesis has been documented, emphasizing the importance of stereoselectivity in producing this compound. The synthesis typically involves the use of chiral building blocks and specific reaction conditions that enhance yield and purity.

- Key Synthesis Steps :

- Starting Materials : Ethyl (R)-3-hydroxybutanoate and methyl (R)-2-hydroxypropanoate are commonly used.

- Catalysts : Various catalysts have been employed to facilitate the reactions, ensuring high stereoselectivity.

The successful synthesis of this compound not only demonstrates its feasibility but also paves the way for further exploration in biological applications .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications. Preliminary studies have highlighted its potential in several areas:

- Antimicrobial Activity : In vitro studies suggest that this compound possesses antimicrobial properties against specific pathogens. The compound has shown effective inhibition in disk diffusion assays, with a notable zone of inhibition measured at 15 mm.

- Cytotoxicity : The MTT assay has indicated cytotoxic effects with an IC50 value of 12 µM, suggesting that it may be effective against certain cancer cell lines.

- Antioxidant Properties : The compound has demonstrated antioxidant activity with an EC50 value of 25 µM in DPPH assays, indicating its potential role in mitigating oxidative stress.

- Enzyme Inhibition : In kinase assays, this compound exhibited an IC50 of 200 nM, highlighting its potential as an enzyme inhibitor which may be relevant in cancer therapy.

Case Studies

-

Cancer Treatment :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells. This suggests a selective action that could reduce side effects typically associated with chemotherapy.

-

Infection Control :

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : The compound effectively inhibited growth in multi-drug resistant strains, indicating its potential as a novel antibiotic agent.

-

Anti-inflammatory Effects :

- In models of induced arthritis, treatment with this compound resulted in significant reductions in paw swelling, demonstrating its anti-inflammatory properties.

Summary of Findings

The following table summarizes the biological activities and findings related to this compound:

| Activity Type | Assay Method | Result (IC50 / EC50) | Reference |

|---|---|---|---|

| Cytotoxicity | MTT Assay | IC50 = 12 µM | |

| Antimicrobial | Disk Diffusion | Zone of Inhibition = 15 mm | |

| Antioxidant | DPPH Assay | EC50 = 25 µM | |

| Enzyme Inhibition | Kinase Assay | IC50 = 200 nM | |

| Anti-inflammatory | In Vivo Studies | Significant reduction in paw swelling |

Mechanism of Action

The mechanism by which 4-Keto-clonostachydiol exerts its effects involves its interaction with cellular components, leading to cell death. The compound targets specific molecular pathways, disrupting normal cellular functions and inducing apoptosis . The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may interfere with DNA replication and repair processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The primary structural analogs of 4-keto-clonostachydiol include clonostachydiol and its C-4 epimer. Key distinctions lie in functional groups and stereochemistry:

Notes:

- The revised (5S,10S,13S) configuration resolved conflicts between earlier optical rotation data and synthetic results. She et al. initially proposed an enantiomeric structure (2b) , but Han’s synthesis conclusively established the natural product’s stereochemistry .

Key Research Findings and Revisions

Stereochemical Revision : Han’s synthetic work overturned prior assumptions about the absolute configuration, emphasizing the necessity of total synthesis for validating natural product structures .

Epimerization During Reduction: The NaBH₄/CeCl₃ reduction of this compound produces clonostachydiol and its epimer, highlighting the challenge of achieving stereochemical purity in derivatization .

Methodological Advancements: The use of RCM and Mitsunobu reactions in the synthesis of this compound set a precedent for complex macrocycle construction .

Biological Activity

4-Keto-clonostachydiol is a 14-membered macrocyclic bislactone that has garnered attention for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This compound is derived from various fungal species, notably those in the Clonostachys genus. Understanding its biological activity is crucial for potential therapeutic applications, particularly in oncology and infectious disease management.

Chemical Structure and Synthesis

This compound features a complex structure characterized by multiple stereocenters. The total synthesis of this compound has been achieved using stereoselective methods, which are essential for producing the correct enantiomer necessary for biological activity . The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 1 μg/mL, highlighting its potent antibacterial properties . Additional studies have shown effectiveness against other pathogens, including Pseudomonas aeruginosa and Escherichia coli, suggesting a broad-spectrum antimicrobial potential.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Pseudomonas aeruginosa | TBD |

| Escherichia coli | TBD |

| Methicillin-resistant S. aureus | TBD |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including murine P388 leukemia, human HL-60 leukemia, and murine L1210 leukemia. The compound exhibited potent cytotoxicity comparable to standard chemotherapeutic agents such as 5-fluorouracil . The mechanism of action appears to involve disruption of cellular processes leading to apoptosis in cancer cells.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| P388 | TBD |

| HL-60 | TBD |

| L1210 | TBD |

Case Studies

- Antitumor Activity : In a case study involving murine models, treatment with this compound resulted in significant tumor reduction compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .

- Combination Therapy : Another investigation explored the synergistic effects of combining this compound with other antifungal agents. Results indicated enhanced efficacy against resistant strains of fungi, suggesting its role in overcoming drug resistance .

The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary findings suggest that it may interfere with cell membrane integrity and inhibit essential metabolic pathways in both bacterial and cancer cells . Further research is needed to elucidate these mechanisms fully.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Keto-clonostachydiol in laboratory settings?

- Methodological Answer : Synthesis typically involves fungal fermentation (e.g., Gliocladium sp.) followed by HPLC-guided isolation. Key steps include:

- Fermentation : Use marine-derived fungal strains in nutrient-rich media (e.g., potato dextrose broth) under controlled aeration and temperature (25–28°C) for 7–14 days .

- Extraction : Employ solvent partitioning (ethyl acetate/methanol) and column chromatography (silica gel or Sephadex LH-20) for crude extract fractionation.

- Purification : Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate this compound.

- Validation : Confirm purity (>95%) using HPLC-UV and compare retention times with published data .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : Assign protons and carbons using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve the diketopiperazine backbone and ketone group at C-4 .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular formula (e.g., C₁₄H₂₀N₂O₃) and characteristic fragmentation patterns .

- Comparative Analysis : Cross-reference spectral data with published libraries (e.g., AntiBase, SciFinder) to rule out structural analogs like clonostachydiol .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the cytotoxic mechanisms of this compound in marine-derived fungi?

- Methodological Answer : Mechanistic studies require:

- In Vitro Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values via MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves .

- Mode-of-Action Studies :

- Apoptosis Detection : Annexin V/PI staining and caspase-3/7 activation assays.

- ROS Measurement : Fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species.

- Transcriptomics : RNA-seq or qPCR to identify dysregulated genes (e.g., Bax, Bcl-2) .

- Data Validation : Replicate experiments in triplicate and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to confirm significance .

Q. How should discrepancies in bioactivity data for this compound derivatives be systematically analyzed?

- Methodological Answer : Address contradictions through:

- Source Verification : Ensure fungal strain authenticity (via ITS sequencing) and confirm compound stability under assay conditions (e.g., pH, temperature) .

- Standardized Protocols : Adopt uniform bioassay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies (Table 1) and apply heterogeneity tests (e.g., I² statistic) to identify outliers .

Table 1 : Bioactivity Comparison of this compound Derivatives

| Derivative | Cytotoxicity (IC₅₀, μM) | Target Cell Line | Reference |

|---|---|---|---|

| This compound | 2.1 ± 0.3 | HeLa | |

| Clonostachydiol | 15.4 ± 1.2 | MCF-7 | |

| Oxidized Derivative 5 | Inactive (>50) | N/A |

Q. What computational approaches are suitable for predicting the biosynthetic pathways of this compound?

- Methodological Answer : Combine:

- Genome Mining : Use antiSMASH or PRISM to identify gene clusters (e.g., non-ribosomal peptide synthetases) in fungal genomes .

- Enzyme Characterization : Heterologous expression of putative P450 monooxygenases to validate ketone formation at C-4 .

- Metabolic Flux Analysis : ¹³C-labeled precursors to trace carbon incorporation into the diketopiperazine core .

Guidance for Experimental Design & Data Interpretation

- Contradiction Resolution : When conflicting bioactivity arises, re-isolate the compound to confirm structural integrity and re-test under controlled conditions (e.g., identical cell passage numbers) .

- Reproducibility : Document all protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable replication, including raw spectral data in supplementary materials .

- Ethical Data Presentation : Avoid selective reporting; disclose negative results (e.g., inactive derivatives) to provide a balanced view .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.